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1H-Indole-3-acetonitrile, 4-nitro-

Cat. No.: B3352423
CAS No.: 4770-06-3
M. Wt: 201.18 g/mol
InChI Key: ILCMRTYGNSGRBS-UHFFFAOYSA-N
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Description

Historical Trajectories of Indole (B1671886) Compound Investigation

The study of indole chemistry began in the 19th century, initially driven by the investigation of the natural dye indigo. The indole scaffold was soon identified as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products with profound biological activities, such as the amino acid tryptophan, the hormone melatonin, and the anti-cancer alkaloids vincristine (B1662923) and reserpine. chemicalbook.comresearchgate.net This rich history has spurred the development of numerous synthetic methodologies, like the Fischer Indole Synthesis, aimed at constructing the indole ring system. chemicalbook.com The continuous discovery of indole-containing natural products and pharmaceuticals ensures that the investigation of novel indole derivatives remains a vibrant and essential field of research. chemicalbook.comebi.ac.uknih.gov

Academic Significance of Nitrated Indole Structures in Organic Synthesis and Reactivity Studies

The introduction of a nitro group onto the indole ring dramatically alters its electronic properties and reactivity, making nitrated indoles valuable intermediates in organic synthesis. orgsyn.orgnist.gov The nitro group is a strong electron-withdrawing group, which deactivates the typically electron-rich indole ring towards electrophilic substitution but activates it for nucleophilic attack.

Specifically, 3-nitroindoles have been shown to act as potent electrophiles, engaging in reactions with a variety of nucleophiles to create complex, substituted indolines. This reactivity is harnessed in dearomatization strategies, a powerful approach for building three-dimensional molecular architectures from flat aromatic precursors. The position of the nitro group is crucial; for instance, 5-nitroindole (B16589) derivatives have been investigated as binders for G-quadruplex DNA, a target in cancer therapy. The synthesis of various bz-nitroindoles (nitro group on the benzene (B151609) portion of the ring) and dinitroindoles has been a subject of study to understand how substitution patterns affect reactivity. The development of efficient and regioselective nitration methods under mild conditions remains an active area of research, highlighting the continued importance of these structures. orgsyn.orgnist.gov

Rationale for Scholarly Inquiry into 1H-Indole-3-acetonitrile, 4-nitro-

The specific academic interest in 1H-Indole-3-acetonitrile, 4-nitro- stems from the synthetic utility of its structural components. Indole-3-acetonitriles are not only plant growth regulators but also crucial building blocks for synthesizing tryptamines and various natural products. However, 4-substituted indole-3-acetonitriles have historically been difficult to obtain due to a lack of straightforward synthetic methods for the required 4-substituted gramine (B1672134) precursors.

The development of a one-pot synthesis of 4-nitroindole-3-carboxaldehyde and its subsequent conversion to 1H-Indole-3-acetonitrile, 4-nitro- represents a significant step forward. This achievement provides access to a valuable and previously scarce building block. The presence of the nitro group at the 4-position offers a handle for further chemical transformations, such as reduction to an amine, which can then be used to construct more complex molecules.

Overview of Established Research Domains and Emerging Paradigms for the Compound

The primary established research domain for 1H-Indole-3-acetonitrile, 4-nitro- is its application as a key intermediate in the total synthesis of natural products. Its structure is a valuable precursor for marine alkaloids like batzelline C and isobatzelline C, among others.

Emerging paradigms for this compound are linked to the broader advancements in indole chemistry. The unique reactivity conferred by the 4-nitro group positions it as a substrate for novel synthetic methodologies. This includes its potential use in:

Cascade Reactions: The combination of the nitro and acetonitrile (B52724) functionalities could be exploited in cascade reactions to rapidly build molecular complexity.

Late-Stage Functionalization: As a stable, functionalized indole, it could be incorporated into larger molecules, with the nitro group being transformed at a late stage to introduce diversity.

Medicinal Chemistry: Given the wide range of biological activities associated with both indole and nitroaromatic compounds, 1H-Indole-3-acetonitrile, 4-nitro- and its derivatives are potential candidates for screening in drug discovery programs. ebi.ac.uk

Physicochemical Data

Table 1: Physicochemical Properties of 4-Nitroindole (B16737)

Property Value Source(s)
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance Brownish-yellow to yellow crystals
Melting Point 204–206 °C

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.0 (s, 1H), 8.08 (d, 1H), 7.93 (d, 1H), 7.79 (t, 1H), 7.24 (t, 1H), 7.08 (t, 1H) | |

Table 2: Physicochemical Properties of 1H-Indole-3-acetonitrile

Property Value Source(s)
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
Appearance Solid
Melting Point 35 - 37 °C

| ¹H NMR (90 MHz, CDCl₃) δ (ppm) | 8.20 (br s, 1H, NH), 7.62-7.08 (m, 4H, ArH), 7.23 (s, 1H, C2-H), 3.78 (s, 2H, CH₂) | |

Established Reaction Pathways and Mechanistic Elucidation

Traditional synthetic approaches provide a reliable foundation for accessing 1H-Indole-3-acetonitrile, 4-nitro-. These methods typically involve the synthesis of a 4-nitroindole precursor, which is then elaborated to introduce the 3-acetonitrile group.

Strategic Precursor Selection and Derivatization Approaches

A primary route to the target compound begins with the synthesis of 4-nitroindole. A practical method for preparing this key intermediate is a variation of the Reissert indole synthesis, which utilizes 2-methyl-3-nitroaniline as a starting material orgsyn.org. This aniline derivative is first reacted with triethyl orthoformate to form an intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate. Subsequent cyclization, induced by a base such as potassium ethoxide in the presence of diethyl oxalate, yields 4-nitroindole orgsyn.org. The mechanism is understood to parallel the classical Reissert synthesis orgsyn.org.

Once the 4-nitroindole scaffold is obtained, it must be functionalized at the C3 position. A common strategy is to first introduce a carbonyl group via reactions like the Vilsmeier-Haack formylation, which uses phosphorus oxychloride and dimethylformamide to produce 4-nitroindole-3-carboxaldehyde sioc-journal.cn. This aldehyde serves as a direct and versatile precursor to the final product mdma.ch.

An alternative and more direct pathway converts 4-nitroindole-3-carboxaldehyde into 1H-Indole-3-acetonitrile, 4-nitro- in a single procedural step mdma.ch. This transformation is a significant shortcut, avoiding the isolation of intermediate products and streamlining the synthetic sequence. Indole-3-acetonitriles are recognized as valuable building blocks for more complex natural products and tryptamines mdma.ch.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the conversion of 4-nitroindole-3-carboxaldehyde to 1H-Indole-3-acetonitrile, 4-nitro- is highly dependent on the reaction conditions. Research has shown that treating the aldehyde precursor sequentially with sodium borohydride (B1222165) (NaBH₄) and sodium cyanide (NaCN) is an effective method mdma.ch.

Further optimization studies have focused on the choice of solvent to improve the yield of the desired nitrile product. The reaction has been tested in various solvent systems, with a mixture of methanol (MeOH) and formamide (NH₂CHO) demonstrating superior results. The use of approximately 1.3 molar equivalents of NaBH₄ and 10 molar equivalents of NaCN has been identified as suitable for this conversion mdma.ch. Changing the solvent from pure methanol to mixtures with N-methylformamide (MeNHCHO) or dimethylformamide (DMF) has been shown to increase the yield of the target compound, 1H-Indole-3-acetonitrile, 4-nitro- mdma.ch.

Table 1: Effect of Solvent on the Yield of 1H-Indole-3-acetonitrile, 4-nitro-
EntrySolvent System (v/v)Yield of 1H-Indole-3-acetonitrile, 4-nitro- (%)Yield of 4-nitroindole (%)
1MeOH3653
2MeOH-MeNHCHO (1:1)5227
3MeOH-DMF (1:1)6231
4MeOH-NH₂CHO (1:1)882

Data sourced from Somei, M., et al. mdma.ch. The reaction involves the treatment of 4-nitroindole-3-carboxaldehyde with NaBH₄ followed by NaCN.

Detailed Mechanistic Characterization of Rate-Limiting Steps

The mechanism for the formation of the 4-nitroindole precursor from 2-methyl-3-nitroaniline is analogous to the Reissert indole synthesis orgsyn.org. This process involves the base-catalyzed condensation and intramolecular cyclization of the N-(2-methyl-3-nitrophenyl)formimidate intermediate. The initial step is the deprotonation of the methyl group, which then attacks the imidate carbon, leading to a cyclized intermediate that subsequently aromatizes to form the indole ring.

In the conversion of 4-nitroindole-3-carboxaldehyde to the corresponding acetonitrile, the reaction proceeds through a two-step mechanistic sequence within a one-pot procedure.

Reduction: The aldehyde is first reduced by the hydride reagent, sodium borohydride (NaBH₄), to form an intermediate 3-hydroxymethyl derivative.

Nucleophilic Substitution: This alcohol intermediate is then converted to the nitrile. Under the reaction conditions, which are typically heated, the hydroxyl group is displaced by a cyanide ion (CN⁻) from sodium cyanide in a nucleophilic substitution reaction. The exact nature of the leaving group activation (e.g., protonation or in situ conversion to a better leaving group) is crucial for this step. Given the reagents and conditions, the rate-limiting step is likely the Sₙ2 or Sₙ1 displacement of the hydroxyl group by the cyanide nucleophile.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methods. These principles are being applied to the synthesis of indole derivatives, including 1H-Indole-3-acetonitrile, 4-nitro-.

Catalytic Synthesis Innovations (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. For indole synthesis, catalysts based on palladium, ruthenium, and copper are widely used to facilitate C-H activation, cross-coupling, and cyclization reactions acs.orgpnas.org. For instance, ruthenium-hydride complexes have been shown to effectively catalyze the dehydrative C-H coupling of anilines with 1,2-diols to regioselectively form substituted indoles without generating toxic byproducts nih.gov. Such methods could be adapted for the synthesis of 4-nitroindole from a suitably substituted nitroaniline.

Palladium-catalyzed reactions are also prominent in indole synthesis researchgate.net. Reductive cyclization of 2-nitrostyrenes using a dual palladium and ruthenium catalyst system offers a modern route to the indole core researchgate.net. This approach avoids harsh reagents and demonstrates the power of cooperative catalysis.

Organocatalysis, which uses small organic molecules as catalysts, presents another advanced strategy. Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have been successfully employed in the enantioselective synthesis of various indole derivatives, highlighting the potential for precise control over molecular architecture mdpi.com. L-proline, a simple amino acid, has been used as an efficient organocatalyst for the regioselective synthesis of complex indolyl scaffolds in water, often eliminating the need for column chromatography nih.gov.

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free Conditions, Atom Economy)

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources in chemical manufacturing yale.edu. In indole synthesis, these principles are manifested in several ways.

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials pnas.orgrsc.org. An innovative two-step MCR for indole synthesis involves an Ugi reaction followed by an acid-induced cyclization, using ethanol as a benign solvent and avoiding metal catalysts rsc.org.

Safer Solvents and Conditions: The use of water as a reaction solvent is a key goal of green chemistry pnas.org. Several methods for synthesizing 3-substituted indoles now use water as the medium, often facilitated by catalysts that function in aqueous environments nih.gov. Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating researchgate.netresearchgate.net.

Catalysis and Renewable Feedstocks: The shift from stoichiometric reagents to catalytic ones is a core principle of green chemistry yale.edu. The use of reusable catalysts, such as magnetic nanoparticles, can further enhance the sustainability of a process by simplifying catalyst recovery and reuse researchgate.net. Furthermore, employing formate esters as surrogates for toxic carbon monoxide (CO) gas in palladium-catalyzed reductive cyclizations of nitro-compounds is a significant green innovation researchgate.net. This approach not only avoids a hazardous gas but also demonstrates high efficiency and tolerance for various functional groups researchgate.net.

An in-depth examination of the synthetic and purification methodologies for the chemical compound 1H-Indole-3-acetonitrile, 4-nitro- reveals a landscape of nuanced chemical strategies. This article focuses exclusively on the development of continuous synthesis through flow chemistry, the critical aspects of regioselectivity in its synthesis, and the purification techniques required to obtain research-grade material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O2 B3352423 1H-Indole-3-acetonitrile, 4-nitro- CAS No. 4770-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitro-1H-indol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)13(14)15/h1-3,6,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCMRTYGNSGRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449641
Record name 1H-Indole-3-acetonitrile, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-06-3
Record name 1H-Indole-3-acetonitrile, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 1h Indole 3 Acetonitrile, 4 Nitro

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole ring is typically reactive towards electrophilic attack, particularly at the C3 position. However, in 1H-Indole-3-acetonitrile, 4-nitro-, the presence of two strong electron-withdrawing groups—the nitro group at C4 and the acetonitrile (B52724) group at C3—significantly deactivates the aromatic nucleus. This deactivation renders further electrophilic aromatic substitution reactions considerably more challenging than for simple indoles.

Mechanism of Nitration and De-nitration Processes

The synthesis of 1H-Indole-3-acetonitrile, 4-nitro- often involves the direct nitration of 1H-indole-3-acetonitrile. umn.edu This reaction proceeds via the standard mechanism of electrophilic aromatic substitution. masterorganicchemistry.com Typically, a mixture of nitric acid and a strong acid like sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.comlibretexts.org The π-electrons of the indole ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores aromaticity and yields the nitrated product. masterorganicchemistry.com The nitration of indole-3-carbonitrile, a closely related compound, yields predominantly the 6-nitro derivative along with the 4-nitro isomer. umn.edu

Further nitration of 1H-Indole-3-acetonitrile, 4-nitro- is difficult due to the powerful deactivating effect of the existing nitro and acetonitrile groups. While syntheses of dinitroindoles have been reported, they often require harsh conditions or alternative synthetic strategies. umn.edu De-nitration, the removal of a nitro group, is not a common reaction for aromatic nitro compounds unless the nitro group is activated by other substituents, and is generally not a facile process for this molecule.

Halogenation and Sulfonation Studies

Specific studies on the halogenation and sulfonation of 1H-Indole-3-acetonitrile, 4-nitro- are not widely documented, which is consistent with the expected low reactivity of the substrate. Both reactions are classic electrophilic aromatic substitutions that require a sufficiently nucleophilic aromatic ring.

Halogenation typically involves activating a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst like FeX₃ or AlX₃. libretexts.org This generates a more potent electrophile that can be attacked by the aromatic ring.

Sulfonation is usually carried out with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where the electrophile is believed to be protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.com

Given the electron-deficient nature of the indole nucleus in 1H-Indole-3-acetonitrile, 4-nitro-, it is predicted that both halogenation and sulfonation would require forcing conditions and may result in low yields or complex product mixtures. The deactivating groups hinder the initial attack by the electrophile, which is the rate-determining step of the reaction. masterorganicchemistry.com

Nucleophilic Transformations Involving the Nitrile and Nitro Functionalities

While the aromatic ring is deactivated towards electrophiles, the nitrile and nitro groups are themselves susceptible to a variety of nucleophilic transformations, providing key pathways for synthetic elaboration.

Hydrolysis, Reduction, and Amidation of the Acetonitrile Group

The acetonitrile group (-CH₂CN) is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to yield 4-nitro-1H-indole-3-acetic acid or the corresponding amide.

More significantly, the nitrile group can be reduced to a primary amine. However, the selective reduction of a nitrile in the presence of an aromatic nitro group is a synthetic challenge. calvin.edu Specific reagent systems have been developed to achieve this transformation. A combination of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and a borohydride (B1222165) reducing agent like sodium borohydride (NaBH₄) has proven effective for this purpose. calvin.educalvin.edu The Lewis acid is thought to activate the nitrile nitrogen, facilitating its reduction while leaving the nitro group intact. calvin.edu

Table 1: Conditions for Selective Reduction of Nitriles in the Presence of Nitro Groups

Lewis Acid Borohydride Solvent Temperature Yield (%) Reference
BF₃·OEt₂ NaBH₄ THF Room Temp. 51 calvin.edu
BCl₃ LiBH₄ THF Room Temp. 27 calvin.edu

This table presents data for the reduction of various nitriles in the presence of nitro groups, demonstrating the feasibility of this selective transformation.

Reactions of the Nitro Group (e.g., Reduction to Amines)

The reduction of the aromatic nitro group to a primary amine is one of the most important reactions of this compound, opening up a vast array of subsequent chemical modifications. This transformation is fundamental in organic synthesis and can be achieved using a wide variety of methods. nih.govorganic-chemistry.org

Common methods include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. Hydrogen gas (H₂) is used with a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. mdpi.com

Metal-Acid Systems: Classic methods involve the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like triethylsilane can be used with a catalyst like Pd/C to effect the reduction. organic-chemistry.org

Chemical Reductants: A range of chemical reducing agents can be employed. Sodium borohydride (NaBH₄) in the presence of a suitable catalyst, such as silver nanoparticles supported on a nanocomposite, has been shown to be effective for the chemoselective reduction of nitro groups. nih.govrsc.org Another powerful, metal-free option is the use of trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine. nih.govd-nb.info

Table 2: Catalytic Systems for the Reduction of Aromatic Nitro Compounds

Catalyst Reducing Agent Solvent Temperature Key Features Reference(s)
Fe₃O₄-MWCNTs@PEI-Ag NaBH₄ Water Room Temp. Magnetically recoverable catalyst, high chemoselectivity. nih.govrsc.org
Pd/C H₂ or Triethylsilane Various Mild Widely applicable, can be used at very low catalyst loading. organic-chemistry.orgmdpi.com

The resulting 4-amino-1H-indole-3-acetonitrile is a key intermediate, possessing a nucleophilic amino group that can be used for further derivatization or in the construction of new ring systems.

Cyclization and Annulation Chemistry for Novel Heterocyclic Architectures

1H-Indole-3-acetonitrile, 4-nitro- is a valuable building block for the synthesis of novel heterocyclic structures. The functional groups present allow for a variety of cyclization and annulation strategies.

A primary strategy involves the reduction of the nitro group to an amine, which is then used as an internal nucleophile. The reductive cyclization of aromatic nitro compounds is a powerful method for constructing indole rings and other heterocycles. mdpi.com In the case of 4-amino-1H-indole-3-acetonitrile, the newly formed amine and the adjacent nitrile group or the indole ring itself can participate in cyclization reactions to form fused polycyclic systems.

Furthermore, 3-nitroindoles can serve as precursors for other heterocyclic frameworks. For example, in a Barton-Zard reaction, a related N-protected 3-nitroindole was used to construct a pyrrolo[3,4-b]indole (B14762832) skeleton, demonstrating the utility of the nitroindole core in forming new rings. nih.gov The 3-nitroindole moiety can also act as a nucleophile at the nitrogen atom in aza-Michael additions to construct N-alkylated indole derivatives. nih.gov These examples highlight the potential of 1H-Indole-3-acetonitrile, 4-nitro- to be transformed into diverse and complex heterocyclic architectures, which are of significant interest in medicinal and materials chemistry.

Intramolecular Cyclization Pathways Leading to Fused Indole Systems

The synthesis of fused polycyclic systems from indole precursors is a cornerstone of heterocyclic chemistry, often achieved through intramolecular cyclization reactions. encyclopedia.pubrsc.org For 4-substituted indoles, intramolecular Friedel-Crafts acylations are a known strategy to produce fused ring systems at the C5-position. nih.gov However, the direct intramolecular cyclization of 1H-Indole-3-acetonitrile, 4-nitro- is not well-documented in scientific literature.

Challenges arise from the nature of the C3-acetonitrile substituent, which is not an ideal electrophilic partner for cyclization onto the indole core without prior modification. Furthermore, the reactivity of the nitro group can dominate under certain reaction conditions, leading to alternative reaction pathways. For instance, in studies on related nitroindole systems under photo-induced cyclization conditions, the primary observed reaction was the reduction of the nitro group rather than the intended cyclization. nih.gov This suggests that for 1H-Indole-3-acetonitrile, 4-nitro- , competing reactions, particularly involving the nitro group, may hinder direct intramolecular cyclization efforts.

Intermolecular Cycloaddition Reactions

The indole nucleus can participate in intermolecular cycloaddition reactions, acting as a diene or dienophile. The presence of a strong electron-withdrawing group, such as a nitro substituent, on the indole ring is known to facilitate these reactions. researchgate.net For example, 3-nitroindoles have been shown to undergo palladium-catalyzed cycloadditions with partners like vinyl aziridine, yielding complex pyrroloindoline structures. researchgate.net

While specific studies detailing the participation of 1H-Indole-3-acetonitrile, 4-nitro- in intermolecular cycloadditions are scarce, the established reactivity of other nitroindoles suggests its potential as a substrate in reactions such as Diels-Alder or 1,3-dipolar cycloadditions. researchgate.net The electron-deficient nature of the 4-nitroindole (B16737) core would make it a suitable dienophile in [4+2] cycloadditions with electron-rich dienes. illinois.eduillinois.edu Similarly, photochemical conditions can promote [4+4] or [2+2] cycloadditions, although these are often reversible and may compete with other photochemical processes. youtube.comwikipedia.org

Metal-Mediated and Organocatalytic Transformations

Modern synthetic methods have enabled a range of transformations on the indole core, moving beyond classical reactivity patterns.

Cross-Coupling Reactions Involving the Indole Core

Cross-coupling reactions are powerful C-C and C-heteroatom bond-forming tools. youtube.comyoutube.com While traditional methods require a halide as a leaving group, recent advancements allow for the direct functionalization of C-H bonds or the use of a nitro group as a coupling partner.

Two primary strategies are applicable to 1H-Indole-3-acetonitrile, 4-nitro- :

Nitro-Directed C-H Functionalization : The nitro group can act as a directing group to facilitate the functionalization of the ortho C-H bond. rsc.orgthieme-connect.com For the target molecule, this would enable regioselective C-H activation at the C5 position of the indole ring, allowing for the introduction of aryl, alkyl, or other functional groups. rsc.org

Denitrative Cross-Coupling : The C-NO₂ bond itself can be activated for cross-coupling. Palladium-catalyzed protocols have been developed that achieve the oxidative addition of the Ar-NO₂ bond, enabling Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov This strategy has been successfully applied to other nitroindoles, such as 5-nitroindole (B16589), demonstrating its potential for converting the 4-nitro group of the target compound into a new C-C or C-N bond. acs.org

Selective Hydrogenation and Reduction Strategies

The selective reduction of the nitro group in the presence of the nitrile function is a key transformation of 1H-Indole-3-acetonitrile, 4-nitro- , yielding the valuable building block 4-amino-1H-indole-3-acetonitrile . Various methods have been established to achieve this chemoselectivity.

Catalytic hydrogenation is a prominent method, with catalyst choice being critical to avoid reduction of the nitrile group. A heterogeneous biocatalyst comprising a carbon-supported NiFe hydrogenase has shown exceptional selectivity for reducing aromatic nitro groups while leaving nitriles, alkenes, and alkynes intact. nih.gov Similarly, nanostructured nickel catalysts supported on silica (B1680970) have demonstrated high activity and selectivity for nitroarene hydrogenation under mild conditions, tolerating sensitive groups like nitriles and halides.

Electrochemical methods also provide a highly selective route for nitro group reduction. The preparative electroreduction of 5-nitroindole has been studied, yielding 5-aminoindole. researchgate.net This provides a strong precedent for the selective electrochemical reduction of the 4-nitro group in the target molecule at a controlled potential.

MethodCatalyst/ReagentConditionsSelectivityReference
Heterogeneous BiocatalysisNiFe hydrogenase on Carbon (Hyd-1/C)H₂ (1 atm), aqueous bufferHighly selective for NO₂ reduction; nitrile group is not reduced. nih.gov
Heterogeneous CatalysisNi/SiO₂H₂ (10 bar), 40°C, methylcyclohexaneSelective for NO₂ reduction; tolerates nitrile and halide groups. nih.gov
Electrochemical ReductionMercury (Hg) electrodeAcidic methanol-water (pH=0.3)Selective reduction of the nitro group to an amino group. researchgate.net
Electrochemical ReductionDevarda Copper or Raney Cobalt electrodeSlightly acidic or neutral methanol-waterGeneral method for selective electrohydrogenation of nitro groups in the presence of nitriles. researchgate.net

Photochemical and Electrochemical Reactivity Profiling

The response of 1H-Indole-3-acetonitrile, 4-nitro- to light and electric current is largely dictated by the nitroindole chromophore and the redox-active nitro and nitrile groups.

Photochemical Reactivity Nitroindoles are known to be photochemically active. acs.org The indole moiety itself can act as a photosensitizer, generating hydrated electrons upon irradiation that can reduce nearby nitro-aromatic compounds. nih.gov The most direct photochemical reaction for the nitroindole core often involves the nitro group itself. Under UV or visible light irradiation, particularly in the presence of a sacrificial electron donor, the nitro group can be reduced to an amino group. nih.gov This photoreduction can sometimes outcompete other potential photochemical pathways, such as cycloadditions or cyclizations. nih.gov Theoretical studies on related compounds like 4-nitro-2-phenylindone show that photochemical dimerization is also a possible reaction pathway. topitalianscientists.org

Electrochemical Reactivity The electrochemical profile of 1H-Indole-3-acetonitrile, 4-nitro- features two primary reducible groups: the nitro group and the acetonitrile group.

Reduction of the Nitro Group : The electrochemical reduction of nitroarenes is a well-established process. rsc.orggrowingscience.com Studies on the closely related 5-nitroindole show that it undergoes a six-electron reduction in acidic media to form 5-aminoindole. researchgate.net In neutral or basic media, the reduction proceeds in two distinct steps, first a four-electron reduction to the hydroxylamine (B1172632), followed by a two-electron reduction to the amine. researchgate.net By controlling the cathode potential, it is possible to selectively reduce the nitro group of 1H-Indole-3-acetonitrile, 4-nitro- to either the 4-hydroxylamino or the 4-amino derivative.

Reduction of the Acetonitrile Group : The nitrile functional group can also be electrochemically reduced, typically to a primary amine (e.g., ethylamine (B1201723) from acetonitrile). This process generally requires more negative potentials than nitro group reduction and is often performed using specific catalytic electrodes, such as copper nanoparticles. This difference in reduction potential allows for the selective transformation of the nitro group while leaving the acetonitrile moiety intact.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation of 1h Indole 3 Acetonitrile, 4 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in both solution and the solid state. For 1H-Indole-3-acetonitrile, 4-nitro-, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

One-Dimensional (¹H, ¹³C, ¹⁵N) and Multi-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Analysis

The structural confirmation of 1H-Indole-3-acetonitrile, 4-nitro- in solution can be unequivocally achieved through a suite of NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide initial key structural information. The aromatic region would display signals corresponding to the protons on the benzene (B151609) portion of the indole (B1671886) ring. Due to the electron-withdrawing nature of the nitro group at the 4-position, the proton at the 5-position (H-5) is expected to be significantly downfield shifted. The protons at the 6 and 7-positions would also be affected. The methylene (B1212753) protons of the acetonitrile (B52724) group at C-3 would appear as a singlet, and the N-H proton of the indole ring would also be present, its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing information on the carbon skeleton. The presence of the nitro group at C-4 would cause a significant downfield shift for C-4 and influence the chemical shifts of the surrounding carbon atoms. The quaternary carbons, including C-3, C-3a, C-4, and C-7a, would be readily identifiable. The nitrile carbon of the acetonitrile group would appear in the characteristic region for nitriles (around 115-120 ppm).

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the two nitrogen atoms in the molecule – the indole nitrogen and the nitro group nitrogen.

Multi-Dimensional NMR Spectroscopy: To definitively assign all proton and carbon signals and to confirm the structure, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aromatic protons (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connectivity between quaternary carbons and protons that are two or three bonds away. For instance, correlations from the methylene protons of the acetonitrile group to C-2, C-3, and C-3a would confirm the position of this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For example, a NOESY correlation between the methylene protons and the H-2 proton would further confirm the substitution pattern.

A predicted ¹H and ¹³C NMR data table based on the analysis of related structures is presented below.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (N-H)~11.0-12.0-
2~7.5-7.7~125-128
3-~105-108
3a-~128-131
4-~140-143
5~8.0-8.2~118-121
6~7.2-7.4~120-123
7~7.6-7.8~115-118
7a-~135-138
CH₂~4.0-4.2~15-18
CN-~116-119

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form, providing information that is often inaccessible by solution NMR or X-ray diffraction, especially for amorphous or disordered materials. nih.govwikipedia.orgemory.edu For 1H-Indole-3-acetonitrile, 4-nitro-, ssNMR could be employed to study polymorphism, identify different crystalline forms, and characterize amorphous content. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei in the solid state. The chemical shifts observed in the ssNMR spectra can be sensitive to the local packing environment and intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions of the indole rings.

In-Situ NMR for Reaction Monitoring and Mechanistic Probing

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. The synthesis of 1H-Indole-3-acetonitrile, 4-nitro- likely involves the nitration of 1H-indole-3-acetonitrile. This reaction could be monitored using in-situ NMR to follow the consumption of the starting material and the formation of the 4-nitro isomer, as well as any other potential regioisomers (e.g., 6-nitro). libretexts.orgmasterorganicchemistry.com By tracking the concentration of reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be established, leading to a deeper understanding of the reaction mechanism and helping to optimize reaction conditions. dtic.milstmarys-ca.edunih.gov

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For 1H-Indole-3-acetonitrile, 4-nitro-, with a molecular formula of C₁₀H₇N₃O₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Theoretical Exact Mass for C₁₀H₇N₃O₂:

[M] : 201.0538

[M+H]⁺ : 202.0616

[M+Na]⁺ : 224.0436

Tandem Mass Spectrometry (MS/MS) for Hierarchical Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion or a protonated adduct of 1H-Indole-3-acetonitrile, 4-nitro-) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions (product ions) are then analyzed to elucidate the structure of the precursor ion.

The fragmentation of 1H-Indole-3-acetonitrile, 4-nitro- is expected to be influenced by both the nitro group and the acetonitrile side chain. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). nih.gov The indole ring itself can undergo characteristic cleavages. The acetonitrile side chain can be lost as a whole or undergo fragmentation.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 202.0616) could involve the following steps:

Loss of the nitro group (NO₂) to yield a fragment at m/z 156.05.

Loss of the acetonitrile group (CH₂CN) to give a fragment corresponding to the 4-nitroindole (B16737) cation.

Cleavage of the C2-C3 bond of the indole ring.

A table of expected major fragment ions is provided below.

Proposed Fragment Ion m/z (Nominal) Formula Description
[M+H]⁺202C₁₀H₈N₃O₂⁺Protonated molecular ion
[M+H - NO₂]⁺156C₁₀H₈N₂⁺Loss of the nitro group
[M+H - CH₂CN]⁺162C₈H₇N₂O₂⁺Loss of the acetonitrile group
[M+H - HNO₂]⁺155C₁₀H₇N₂⁺Loss of nitrous acid

The detailed analysis of the MS/MS spectrum would provide a fragmentation fingerprint that is unique to the structure of 1H-Indole-3-acetonitrile, 4-nitro-, thus confirming its hierarchical structure. youtube.comnih.govyoutube.comyoutube.com

Isotopic Labeling Studies via MS for Mechanistic Insights

In a typical study, isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) would be incorporated into the molecule at specific positions. For instance, deuteration of the indole N-H group could provide insights into its role in reaction mechanisms, such as hydrogen evolution in photocyclization reactions. A kinetic isotope effect (KIE), where a significant difference in reaction rate is observed between the labeled and unlabeled compound, would confirm the involvement of that particular bond in the rate-determining step of the reaction.

Mass spectrometry would then be used to track the labeled atoms through the course of a reaction, identifying intermediates and final products. The mass shifts corresponding to the incorporated isotopes would allow for the unambiguous identification of bond formations and cleavages. For example, in a hypothetical fragmentation analysis of isotopically labeled 1H-Indole-3-acetonitrile, 4-nitro- , the location of the label in the resulting fragment ions would reveal the bond cleavage patterns.

General strategies for isotopic labeling in mass spectrometry include:

Chemical Labeling: Introduction of isotope-coded tags that react with specific functional groups.

Enzymatic Labeling: Use of enzymes to incorporate isotopes, for example, using ¹⁸O-labeled water during enzymatic digestion.

Metabolic Labeling: Incorporation of stable isotope-labeled amino acids or other precursors in cell cultures.

These methods, while broadly applied in proteomics and metabolomics, provide a framework for how one might design experiments to probe the mechanistic details of reactions involving 1H-Indole-3-acetonitrile, 4-nitro- .

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1H-Indole-3-acetonitrile, 4-nitro- , the IR and Raman spectra would be expected to exhibit vibrational modes characteristic of the indole ring, the acetonitrile group, and the nitro group. Based on data from related indole derivatives, the following table summarizes the expected characteristic vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
IndoleN-H stretch~3400
C-H (aromatic) stretch~3100-3000
C=C (aromatic) stretch~1600-1450
AcetonitrileC≡N stretch~2250
CH₂ stretch (asymmetric)~2925
CH₂ stretch (symmetric)~2850
NitroN=O asymmetric stretch~1550
N=O symmetric stretch~1350

This table presents expected values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

For instance, studies on 3-(2-nitroethyl)-1H-indoles show characteristic IR absorption bands for the N-H stretch around 3400 cm⁻¹, and for the nitro group (asymmetric and symmetric stretches) in the regions of 1545-1552 cm⁻¹ and 1364-1376 cm⁻¹, respectively. The nitrile (C≡N) stretching vibration is typically sharp and of medium intensity, appearing in the 2260-2240 cm⁻¹ region. The presence of these distinct bands in the experimental spectra of 1H-Indole-3-acetonitrile, 4-nitro- would confirm the integrity of its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The UV-Vis spectrum of 1H-Indole-3-acetonitrile, 4-nitro- is expected to be dominated by the electronic transitions of the nitro-substituted indole chromophore.

The indole ring itself typically exhibits two main absorption bands in the UV region, arising from π-π* transitions. The introduction of a nitro group, a strong chromophore and electron-withdrawing group, at the 4-position is expected to cause a significant bathochromic (red) shift of these absorption maxima.

Experimental data for various nitroindole isomers shows that 4-nitroindole has an absorption spectrum that extends furthest into the visible range compared to other isomers like 3-nitroindole and 5-nitroindole (B16589). escholarship.org This is attributed to the extended conjugation and the strong charge-transfer character of the electronic transitions in 4-nitroindoles.

The expected UV-Vis absorption maxima for 1H-Indole-3-acetonitrile, 4-nitro- in a non-polar solvent would likely be in the near-UV to visible region (around 350-400 nm). The exact position and intensity of the absorption bands would be influenced by the solvent polarity, with more polar solvents potentially causing further shifts in the absorption maxima.

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

In the crystal lattice of 2-(4-Bromo-1H-indol-3-yl)acetonitrile , the indole ring system is essentially planar. researchgate.netnih.gov A key feature of its crystal packing is the formation of hydrogen bonds. The indole N-H group acts as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atom of the acetonitrile group of an adjacent molecule. researchgate.netnih.gov This interaction links the molecules into chains.

The following table outlines the likely crystallographic parameters for 1H-Indole-3-acetonitrile, 4-nitro- , by analogy with its bromo-substituted counterpart.

ParameterExpected Value/System
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular InteractionsN-H···N hydrogen bonds, π-π stacking, dipole-dipole interactions

This table is illustrative and based on the crystal structure of a closely related compound.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility and stability. While no polymorphism studies have been reported for 1H-Indole-3-acetonitrile, 4-nitro- , the potential for different packing arrangements due to the interplay of hydrogen bonding and other intermolecular forces suggests that polymorphism could be possible.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a widely used technique to modify the physicochemical properties of a substance. Co-crystallization of 1H-Indole-3-acetonitrile, 4-nitro- with suitable co-formers could be explored to potentially alter its solid-state properties. The indole N-H group and the nitro group would be primary sites for forming hydrogen bonds with co-formers containing complementary functional groups, such as carboxylic acids or amides. Such studies would be valuable for understanding and controlling the solid-state behavior of this compound.

Biological Systems and Mechanistic Insights of 1h Indole 3 Acetonitrile, 4 Nitro Excluding Clinical Human Data

Molecular Interactions with Biological Macromolecules and Enzymes (In Vitro and Ex Vivo)

Ligand-Binding Affinities and Specificity Studies

No data available in the scientific literature.

Enzyme Inhibition or Activation Mechanisms

No data available in the scientific literature.

Modulation of Cellular Pathways and Signaling Cascades (Mechanistic Focus)

Effects on Gene Expression and Protein Synthesis at the Molecular Level

No data available in the scientific literature.

Intracellular Trafficking and Distribution Studies

No data available in the scientific literature.

Mechanisms in Plant Biochemistry and Physiology (e.g., as a Phytohormone Analog or Precursor)

No data available in the scientific literature.

Influence on Plant Growth and Developmental Processes

While direct studies on the effect of 1H-Indole-3-acetonitrile, 4-nitro- on plant growth are not extensively documented, the influence of related 4-nitroindole-containing compounds provides significant insights. A notable example is the phytotoxin family known as Thaxtomins, which feature a 4-nitroindole (B16737) core.

Furthermore, research on other indole (B1671886) derivatives suggests that substitutions on the indole ring can significantly alter their plant growth-regulating properties. For instance, indole-3-acetonitrile (B3204565) (IAN) itself is a known plant growth regulator, primarily acting as a precursor to the principal plant hormone, indole-3-acetic acid (IAA). researchgate.net The presence of the 4-nitro group, as seen in Thaxtomins, appears to shift the activity from growth promotion to potent inhibition. This suggests that 1H-Indole-3-acetonitrile, 4-nitro- would likely exhibit inhibitory effects on plant growth rather than promoting it.

Table 1: Effects of Thaxtomin A (a 4-nitroindole-containing compound) on Plant Systems

Plant ProcessObserved Effect of Thaxtomin AReference
Cellulose BiosynthesisPotent inhibitor researchgate.netmdpi.com
Seedling GrowthReduced growth nih.gov
Cell ElongationInhibition nih.gov
Cell Wall DevelopmentDisruption of primary cell wall nih.gov

Interactions with Plant Metabolic Pathways

The metabolic fate of 1H-Indole-3-acetonitrile, 4-nitro- in plants has not been specifically elucidated. However, the known metabolic pathways of its parent compound, IAN, and the effects of related nitro-compounds can offer potential insights.

IAN is a key intermediate in a tryptophan-independent pathway for IAA biosynthesis in plants. The nitrile group of IAN can be hydrolyzed by nitrilase enzymes to produce IAA. The introduction of a 4-nitro group could potentially influence this metabolic conversion. The strong electron-withdrawing nature of the nitro group might affect the enzymatic recognition and conversion of the acetonitrile (B52724) side chain.

Studies on the phytotoxin Thaxtomin A indicate that it can induce the production of phenolic compounds in plant tissues, such as potato tubers. mdpi.com This suggests an activation of plant defense pathways in response to the presence of the 4-nitroindole structure. The accumulation of these phenolic compounds may be a protective mechanism, serving as precursors for antimicrobial compounds or for the reinforcement of cell walls through suberin deposition. mdpi.com

Furthermore, the metabolic activation of other nitroaromatic compounds by plant extracts has been observed. For instance, 4-nitro-o-phenylenediamine (B140028) can be metabolized by chlorophyll-containing plant extracts, leading to an enhanced mutagenic potency. nih.gov This highlights the capacity of plant metabolic systems to process nitro compounds, which could be relevant for the transformation of 1H-Indole-3-acetonitrile, 4-nitro- within plant tissues.

Mechanisms of Antimicrobial or Antifungal Activity (In Vitro Studies)

Target Identification and Inhibition Pathways in Microbial Systems

The antimicrobial activity of many nitroaromatic compounds is generally attributed to the reduction of the nitro group within the microbial cell. This process can generate reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which are toxic to the cell. These reactive intermediates can cause damage to various cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

For some indole derivatives, a proposed mechanism of antibacterial action is the inhibition of essential enzymes. For example, molecular docking studies on certain indole derivatives have suggested potential inhibition of enzymes like pyruvate (B1213749) kinase, which is crucial for energy generation and metabolic flux in bacteria. nih.gov In fungi, a common target for azole antifungal agents, which share structural similarities with some indole derivatives, is the enzyme lanosterol (B1674476) 14α-demethylase, essential for ergosterol (B1671047) biosynthesis. It is plausible that 4-nitroindole derivatives could interfere with similar fundamental enzymatic pathways in microbial systems.

Structure-Activity Relationship (SAR) Studies for Mechanistic Potency

Structure-activity relationship studies on various indole derivatives provide insights into how the 4-nitro substitution might influence antimicrobial potency. A study on the mutagenic activity of nitro derivatives of indoline, indole, indazole, and benzimidazole (B57391) in Salmonella typhimurium found that the presence of a nitro group at the C4 or C7 position resulted in only weak or non-mutagenic compounds. This suggests that the position of the nitro group is a critical determinant of its biological activity.

In contrast, other studies have shown that the presence of a nitro group can enhance the antimicrobial activity of certain indole scaffolds. For instance, some nitro-substituted indole derivatives have demonstrated notable antibacterial and antifungal effects. The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the indole ring, which can in turn affect its interaction with biological targets.

Computational Modeling of Biological Interactions (e.g., Molecular Docking, Molecular Dynamics)

Direct computational modeling studies for 1H-Indole-3-acetonitrile, 4-nitro- are not available in the current literature. However, molecular docking and other computational techniques have been applied to a wide range of indole derivatives to predict their binding affinities and interaction modes with various biological targets, primarily in the context of antimicrobial drug discovery.

These studies often involve docking libraries of indole derivatives into the active sites of essential microbial enzymes. For example, indole derivatives have been computationally screened against bacterial targets such as DNA gyrase, pyruvate kinase, and MurE ligase, which is involved in peptidoglycan biosynthesis. nih.gov In the realm of antifungal research, docking studies have explored the interaction of indole-based compounds with fungal enzymes like lanosterol 14α-demethylase.

The general approach in these in silico studies involves:

Ligand and Protein Preparation: Generating 3D structures of the indole derivatives and preparing the crystal structure of the target protein by removing water molecules and adding hydrogens.

Receptor Grid Generation: Defining the binding site on the target protein.

Molecular Docking: Virtually placing the ligand into the defined binding site and calculating the binding energy and predicting the binding pose.

Analysis of Interactions: Examining the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

These computational models for related indole compounds suggest that the indole scaffold can fit into the active sites of various microbial enzymes. The specific substitutions on the indole ring, such as the 4-nitro and 3-acetonitrile groups of the compound , would be expected to form specific interactions that determine the binding affinity and selectivity. Future computational studies on 1H-Indole-3-acetonitrile, 4-nitro- would be invaluable in predicting its potential biological targets and guiding experimental validation.

Applications of 1h Indole 3 Acetonitrile, 4 Nitro in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Indole (B1671886) Architectures

The strategic placement of the nitro and acetonitrile (B52724) functional groups on the indole scaffold of 1H-Indole-3-acetonitrile, 4-nitro- imparts a distinct reactivity profile, rendering it a powerful precursor for the synthesis of a variety of complex indole-containing structures. The electron-deficient nature of the indole ring facilitates certain types of reactions, while the acetonitrile group offers a handle for further chemical transformations.

Precursor to Nitrogen-Containing Heterocycles and Bioactive Indole Alkaloids (Synthetic Strategies)

1H-Indole-3-acetonitrile, 4-nitro- is a promising starting material for the synthesis of various nitrogen-containing heterocycles, including pyrroloindoles and other fused systems that are core structures in many bioactive indole alkaloids. The presence of the nitro group at the 4-position activates the C2-C3 double bond of the indole ring towards nucleophilic attack and cycloaddition reactions.

One key synthetic strategy involves the [3+2] cycloaddition of 3-nitroindoles with various dipolarophiles. Although direct examples with the 4-nitro-3-acetonitrile derivative are not extensively documented, the reactivity of 3-nitroindoles is well-established and provides a strong basis for its potential applications. For instance, the reaction of N-protected 3-nitroindoles with ethyl isocyanoacetate in the presence of a base can lead to the formation of pyrrolo[3,4-b]indoles. researchgate.net In some cases, rearrangement to pyrrolo[2,3-b]indoles can occur. researchgate.net This reactivity highlights the potential of 1H-Indole-3-acetonitrile, 4-nitro- to serve as a dienophile or dipolarophile in the construction of complex heterocyclic frameworks.

Furthermore, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form additional rings. This transformation is a common strategy in the synthesis of many indole alkaloids. The resulting 4-aminoindole-3-acetonitrile can be a key intermediate for the construction of fused heterocyclic systems.

Building Block for Polycyclic Aromatic Nitrogen-Containing Compounds

The indole nucleus of 1H-Indole-3-acetonitrile, 4-nitro- can serve as a foundation for the construction of larger polycyclic aromatic nitrogen-containing compounds. The synthesis of such systems often involves annulation reactions where additional rings are fused onto the indole core.

While specific examples utilizing 1H-Indole-3-acetonitrile, 4-nitro- are not prevalent in the literature, the general reactivity of nitroindoles in cycloaddition reactions is indicative of its potential. For example, Diels-Alder reactions with 3-nitroindoles have been reported, suggesting that the C2-C3 double bond can act as a dienophile. researchgate.net This reactivity could be exploited to construct carbazole derivatives and other polycyclic systems.

The synthesis of such complex molecules often relies on a programmed sequence of reactions. For instance, a domino Friedel-Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene has been used to construct 3,4-ring-fused indoles, which are precursors to ergot alkaloids. This demonstrates how the inherent reactivity of the indole nucleus can be harnessed to build intricate polycyclic structures.

Development of Novel Reagents, Ligands, and Catalysts Incorporating the Compound's Structure

While the direct application of 1H-Indole-3-acetonitrile, 4-nitro- in the development of novel reagents, ligands, and catalysts is not yet widely reported, the structural motifs present in this molecule offer significant potential for such applications. The indole scaffold is a common feature in various ligands and catalysts due to its rich electronic properties and ability to coordinate with metal centers.

The presence of a nitro group can influence the electronic properties of the indole ring, which in turn can modulate the catalytic activity of a metal complex bearing an indole-based ligand. For example, cobalt complexes with pyrrolecarboxamide ligands have been shown to be effective catalysts for nitro reduction reactions, with the electronic nature of the substituents on the ligand influencing the catalytic efficiency. rsc.org This suggests that ligands derived from 1H-Indole-3-acetonitrile, 4-nitro- could exhibit interesting catalytic properties.

Furthermore, indolyl-based pincer ligands have been successfully employed in palladium-catalyzed cross-coupling reactions. mdpi.com The development of new ligand libraries is crucial for advancing catalysis, and the diverse functionalities present in pharmaceutical compound libraries are being explored for this purpose. nih.gov The unique structure of 1H-Indole-3-acetonitrile, 4-nitro- makes it a candidate for inclusion in such libraries for the discovery of new and improved catalysts.

Exploration in Materials Science Research (e.g., as a Monomer or Component in Functional Organic Materials, strictly academic focus)

The application of 1H-Indole-3-acetonitrile, 4-nitro- in materials science is an emerging area of research. The inherent properties of the nitroindole scaffold suggest its potential use in the development of functional organic materials. For instance, 5-nitroindole (B16589) has been utilized as a "universal base" in synthetic oligonucleotides. biosearchtech.comoup.comresearchgate.net Its ability to stack within a DNA duplex without forming specific hydrogen bonds makes it a valuable tool in molecular biology and biotechnology. biosearchtech.comoup.comresearchgate.net This application highlights the potential of nitroindoles in the design of novel biomaterials.

While there is a general mention of 4-nitroindole (B16737) being explored for its properties in creating advanced materials like polymers and coatings, specific academic research detailing these applications is limited. The electronic properties of nitroaromatic compounds, including nitroindoles, make them interesting candidates for applications in organic electronics. The development of novel functional materials often relies on the synthesis of new molecular building blocks, and 1H-Indole-3-acetonitrile, 4-nitro- represents a potential monomer for the synthesis of functional polymers with unique optical or electronic properties.

Integration into Chemo-Enzymatic and Biocatalytic Synthetic Strategies

The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful approach to the construction of complex molecules with high selectivity and efficiency. 1H-Indole-3-acetonitrile, 4-nitro- is a substrate that is amenable to such strategies, leveraging the capabilities of both biocatalysis and traditional organic chemistry.

Two key functional groups of this molecule are targets for enzymatic transformations: the nitro group and the nitrile group.

Biocatalytic Reduction of the Nitro Group: The reduction of nitro groups to amines is a fundamental transformation in organic synthesis. Biocatalytic methods for nitro reduction are gaining attention as they offer a green and selective alternative to traditional chemical methods. Enzymes such as nitroreductases can catalyze the reduction of aromatic nitro compounds under mild conditions. While direct enzymatic reduction of 1H-Indole-3-acetonitrile, 4-nitro- has not been specifically reported, the biocatalytic hydrogenation of a wide range of nitroarenes has been demonstrated, suggesting the feasibility of this approach.

Enzymatic Hydrolysis of the Nitrile Group: The acetonitrile moiety can be hydrolyzed to a carboxylic acid or an amide by nitrile-transforming enzymes such as nitrilases and nitrile hydratases. rsc.orgresearchgate.net Nitrilases have been shown to convert indole-3-acetonitrile (B3204565) to the plant hormone indole-3-acetic acid. This enzymatic transformation could be applied to 1H-Indole-3-acetonitrile, 4-nitro- to produce 4-nitroindole-3-acetic acid, a valuable intermediate for the synthesis of other bioactive compounds.

A potential chemo-enzymatic strategy for the synthesis of complex indole derivatives could involve the following steps:

Chemical Synthesis: Preparation of the 1H-Indole-3-acetonitrile, 4-nitro- scaffold using established methods for indole synthesis, such as the Reissert or Bartoli indole synthesis. orgsyn.org

Biocatalytic Transformation: Selective enzymatic reduction of the nitro group to an amine or hydrolysis of the nitrile group to a carboxylic acid.

Chemical Elaboration: Further chemical modification of the resulting product to construct the final target molecule.

This integrated approach allows for the efficient and selective synthesis of complex molecules that would be challenging to prepare using purely chemical or biological methods.

Computational and Theoretical Investigations of 1h Indole 3 Acetonitrile, 4 Nitro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For 1H-Indole-3-acetonitrile, 4-nitro-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its ground-state energy.

The presence of two strong electron-withdrawing groups, the nitro group (-NO₂) at the 4-position and the acetonitrile (B52724) group (-CH₂CN) at the 3-position, significantly influences the electronic distribution of the indole (B1671886) ring. The nitro group, in particular, withdraws electron density from the benzene (B151609) portion of the indole, while the acetonitrile substituent affects the pyrrole ring. DFT studies on the closely related compound, 4-nitroindole (B16737) (4NI), have shown that the nitro group causes a notable redistribution of electron density across the molecule. researchgate.net For 1H-Indole-3-acetonitrile, 4-nitro-, this effect would be compounded, leading to a highly electron-deficient aromatic system.

Investigations into the excited states, often performed using Time-Dependent DFT (TD-DFT), are crucial for understanding the molecule's photochemical properties. The addition of a nitro group to an aromatic compound typically enhances intersystem crossing, increasing the quantum yield of the lowest excited triplet state (T₁). nih.gov TD-DFT calculations would help predict the energies of these excited states and the nature of electronic transitions, providing insight into the molecule's potential behavior upon light absorption.

Table 1: Predicted Ground State Properties of 1H-Indole-3-acetonitrile, 4-nitro- (Hypothetical DFT Data)
ParameterPredicted ValueMethodology
Total Energy-758.9 HartreeB3LYP/6-311++G(d,p)
Dipole Moment~6.5 DebyeB3LYP/6-311++G(d,p)
HOMO Energy-7.8 eVB3LYP/6-311++G(d,p)
LUMO Energy-3.5 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE)4.3 eVB3LYP/6-311++G(d,p)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting reactivity. For 1H-Indole-3-acetonitrile, 4-nitro-, the HOMO is expected to be localized primarily on the indole ring system, while the LUMO would likely be concentrated around the electron-withdrawing nitro group and the C2=C3 bond of the pyrrole ring. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. The presence of two strong electron-withdrawing groups is expected to significantly lower both the HOMO and LUMO energy levels and result in a relatively small energy gap.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP map would show significant negative potential (red/yellow regions) around the oxygen atoms of the nitro group and the nitrogen of the acetonitrile group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the N-H proton of the pyrrole ring and parts of the aromatic system, highlighting sites for potential nucleophilic interaction. DFT studies on 4-nitroindole confirm that the electron density and electrostatic potential are significantly influenced by the nitro substituent. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of 1H-Indole-3-acetonitrile, 4-nitro- would provide insights into its conformational flexibility and its interactions with surrounding solvent molecules.

The primary conformational freedom in this molecule would involve the rotation of the acetonitrile group around the C3-CH₂ bond. MD simulations can map the potential energy surface of this rotation to identify the most stable conformers. Furthermore, simulations in different solvents (e.g., water, acetonitrile, chloroform) would reveal how the solvent environment affects conformational preference. Given the molecule's high polarity due to the nitro and nitrile groups, strong interactions with polar solvents would be expected. Analysis of radial distribution functions and hydrogen bonding patterns from the simulation trajectory would quantify these solvent-solute interactions, which are critical for understanding its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (Computational)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov To develop a QSAR model for a series of compounds including 1H-Indole-3-acetonitrile, 4-nitro-, a dataset of molecules with known activities (e.g., inhibitory concentrations) would be required.

For this specific molecule, relevant descriptors for a QSAR model would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and partial atomic charges, which are heavily influenced by the nitro and acetonitrile groups.

Steric Descriptors: Molecular weight, volume, and surface area.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's solubility characteristics.

Topological Descriptors: Indices that quantify molecular branching and connectivity.

By building a statistically robust QSAR model, one could generate hypotheses about the structural features essential for a particular biological effect. For instance, the model might reveal that a strong negative electrostatic potential on the nitro group is critical for binding to a biological target, thus providing a mechanistic hypothesis for its activity.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms. Indoles substituted with electron-withdrawing groups, particularly 3-nitroindoles, are known to exhibit significant electrophilic reactivity at the C2=C3 double bond. rsc.orgresearchgate.net The presence of an additional nitro group at the 4-position in 1H-Indole-3-acetonitrile, 4-nitro- would further enhance this electrophilicity, making the molecule a potent Michael acceptor or a reactive partner in cycloaddition reactions.

DFT calculations can be used to model a proposed reaction pathway, for example, a [4+2] cycloaddition where the nitroindole acts as a heterodiene. nih.gov Such a study would involve:

Geometry Optimization: Calculating the structures and energies of reactants, intermediates, and products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate (the transition state).

Frequency Analysis: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for a TS).

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the reactants and products.

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction mechanism can be assessed.

Computational Prediction of Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties, which is invaluable for structural confirmation and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate ¹H and ¹³C NMR chemical shifts. For 1H-Indole-3-acetonitrile, 4-nitro-, calculations would predict distinct shifts for the aromatic protons and carbons, heavily influenced by the anisotropic and electronic effects of the substituents. Studies on 4-nitroindole have shown a good correlation between GIAO-calculated and experimental chemical shifts. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT frequency calculations can predict the vibrational modes of the molecule. The calculated spectrum for 1H-Indole-3-acetonitrile, 4-nitro- would be expected to show characteristic peaks for N-H stretching (~3400 cm⁻¹), the C≡N stretch of the nitrile group (~2250 cm⁻¹), and strong symmetric and asymmetric stretching modes for the NO₂ group (~1550 and 1350 cm⁻¹ respectively).

UV-Vis Spectroscopy: TD-DFT calculations are used to predict electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. The predicted spectrum would likely show strong absorption bands in the UV region, corresponding to π→π* transitions within the conjugated indole system, significantly modulated by the nitro and acetonitrile groups.

Table 2: Predicted Key Spectroscopic Features for 1H-Indole-3-acetonitrile, 4-nitro-
Spectroscopy TypePredicted FeatureApproximate ValueAssignment
IRVibrational Frequency~2250 cm⁻¹C≡N Stretch
IRVibrational Frequency~1550 cm⁻¹NO₂ Asymmetric Stretch
IRVibrational Frequency~1350 cm⁻¹NO₂ Symmetric Stretch
¹H NMRChemical Shift> 8.0 ppmProton ortho to NO₂ group
¹³C NMRChemical Shift~117 ppmC≡N Carbon
UV-Visλmax~330-350 nmπ→π* Transition

Structure Activity Relationship Sar and Derivatives Research Based on 1h Indole 3 Acetonitrile, 4 Nitro

Systematic Functionalization of the Indole (B1671886) Core

The indole ring is a privileged scaffold in medicinal chemistry, and its systematic functionalization is a key strategy for modulating the properties of 1H-Indole-3-acetonitrile, 4-nitro-. Modifications on the indole core, particularly at positions other than 3 and 4, can significantly influence the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities.

Effects of Substituent Electronic and Steric Properties on Reactivity and Mechanistic Interactions

The reactivity of the indole ring is heavily influenced by the electronic nature of its substituents. The 4-nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. numberanalytics.com This deactivation is a critical consideration in planning synthetic modifications. Conversely, the nitro group can activate the ring for nucleophilic aromatic substitution, particularly if a suitable leaving group is present. libretexts.org

The introduction of additional substituents on the indole core can further modulate this reactivity.

Electron-Donating Groups (EDGs): Introducing EDGs such as methoxy (B1213986) (-OCH₃) or alkyl groups at positions 5, 6, or 7 would be expected to increase the electron density of the indole ring. This could facilitate electrophilic attack, although the deactivating effect of the 4-nitro group would still be significant. In studies of related nitroindoles, the presence of EDGs has been shown to influence the regioselectivity of reactions.

Electron-Withdrawing Groups (EWGs): Adding further EWGs, such as a halogen or a cyano group, would further decrease the ring's electron density, making it even less susceptible to electrophilic substitution but potentially more prone to nucleophilic attack. libretexts.org Research on the nitration of substituted indoles shows that the position and nature of existing groups dictate the outcome of further functionalization. nih.gov

Steric hindrance is another crucial factor. youtube.com Bulky substituents placed at positions adjacent to the existing groups (e.g., at position 5) could sterically hinder reactions at the 4-nitro position or interactions with biological targets. Conversely, strategic placement of smaller groups can be used to fine-tune the orientation of the molecule within a binding pocket. Studies on the synthesis of substituted 3-nitroindoles have shown that steric hindrance at the 4-position can affect reaction yields. nih.gov

Table 1: Predicted Effects of Indole Core Substitution on Reactivity

Position of New SubstituentType of SubstituentPredicted Effect on Electrophilic Aromatic SubstitutionPredicted Effect on Nucleophilic Aromatic Substitution
C5, C6, C7Electron-Donating (e.g., -OCH₃, -CH₃)Decreased deactivation by 4-nitro groupDecreased reactivity
C5, C6, C7Electron-Withdrawing (e.g., -Cl, -CN)Increased deactivation by 4-nitro groupIncreased reactivity (if leaving group present)
C2Alkyl, ArylMay alter planarity and steric access to other positionsMay alter planarity and steric access to other positions
N1Alkyl, BenzylPrevents N-H interactions, increases lipophilicityCan influence regioselectivity of subsequent reactions

Isosteric Replacements within the Indole Ring

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry for improving potency, selectivity, and pharmacokinetic properties. For the 1H-Indole-3-acetonitrile, 4-nitro- scaffold, several isosteric replacements could be envisioned.

Benzimidazole (B57391): A benzimidazole core would introduce a second nitrogen atom into the five-membered ring, changing its chemical properties from a relatively electron-rich pyrrole-type ring to an electron-deficient imidazole-type ring.

Azaindoles: Replacing one of the carbon atoms in the benzene portion of the indole with a nitrogen atom (creating a pyridopyrrole) would introduce a hydrogen bond acceptor and significantly alter the molecule's polarity and solubility. The position of the nitrogen (5-azaindole, 6-azaindole, or 7-azaindole) would have distinct effects on the electronic properties of the ring system.

These replacements would fundamentally change the parent molecule's interaction with potential biological targets, offering pathways to novel classes of compounds.

Chemical Modifications of the Acetonitrile (B52724) Moiety

The acetonitrile group at the C3 position is a versatile functional handle that can be readily converted into a variety of other chemical groups, allowing for extensive SAR exploration.

Derivatization to Carboxylic Acids, Esters, Amides, and Other Nitrogen-Containing Groups

The acetonitrile moiety (-CH₂CN) can be hydrolyzed under acidic or basic conditions to yield the corresponding indole-3-acetic acid derivative. wikipedia.org This carboxylic acid is a key intermediate for further derivatization.

Carboxylic Acids: The conversion to 4-nitro-1H-indole-3-acetic acid introduces a highly polar, acidic functional group capable of forming strong hydrogen bonds and ionic interactions.

Esters: The carboxylic acid can be esterified with various alcohols to produce a library of esters. This modification allows for fine-tuning of lipophilicity, which can be critical for cell permeability. Studies on indole-3-acetic acid esters have shown that the nature of the ester group can significantly impact reactivity. mst.eduacs.org

Amides: Coupling the carboxylic acid with a diverse range of primary and secondary amines yields a series of amides. This is a common strategy in drug discovery to introduce new points of interaction and modulate the compound's physicochemical properties. nih.govacs.org SAR studies of 1H-indole-3-carboxylic acid amides have identified derivatives with high affinity for specific biological targets. nih.gov Direct C-H amidation at the C3 position of indoles has also been reported, offering an alternative route to 3-aminoindole derivatives. nih.gov

Table 2: Derivatives from the Acetonitrile Moiety

Original GroupDerivative GroupReagents/ConditionsPotential New Interactions
-CH₂CN-CH₂COOHH⁺/H₂O or OH⁻/H₂O, heatIonic bonding, H-bond donor/acceptor
-CH₂COOH-CH₂COORR-OH, Acid catalystH-bond acceptor, altered lipophilicity
-CH₂COOH-CH₂CONR¹R²R¹R²NH, Coupling agent (e.g., CDI)H-bond donor/acceptor, steric bulk

Homologation and Truncation of the Side Chain

Varying the length of the side chain connecting the functional group to the indole core is a classic strategy in medicinal chemistry to optimize binding affinity.

Homologation: Extending the side chain, for instance, to a propionitrile (B127096) (-CH₂CH₂CN) or propionic acid (-CH₂CH₂COOH) derivative, increases the flexibility and reach of the functional group. This allows the terminal group to probe for interactions within a binding site that are inaccessible to the shorter chain analogue.

Truncation: Shortening the side chain to a direct C3-cyano or C3-carboxamido group would create a more rigid structure. This can sometimes lead to increased potency if the shorter conformation is optimal for binding. The synthesis of indole-3-carboxaldehyde (B46971) is a well-established procedure, which can serve as a precursor to a truncated nitrile or other functional groups. orgsyn.org

Strategic Alterations to the Nitro Group

The nitro group at the C4 position is a strong electronic modulator and a potential site for chemical modification.

The most common transformation of an aromatic nitro group is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants like sodium hydrosulfite. acs.orgnih.gov The conversion of the strongly electron-withdrawing nitro group to the electron-donating and basic amino group represents a dramatic shift in the electronic and physicochemical properties of the molecule. The resulting 4-amino-1H-indole-3-acetonitrile would have significantly different reactivity and potential for biological interactions, including the ability to act as a hydrogen bond donor and form salts.

In some contexts, a nitro group on an activated aromatic ring can be displaced by a nucleophile. libretexts.org The feasibility of such a reaction on the 4-nitroindole (B16737) system would depend on the specific nucleophile and reaction conditions. This offers a potential, albeit challenging, route to introduce a wide variety of substituents directly at the C4 position, replacing the nitro group with functionalities like methoxy, cyano, or halo groups. Studies on other nitroindoles have demonstrated that nucleophilic substitution can occur, particularly when the indole nitrogen is protected and the ring is otherwise activated. nii.ac.jp

Reduction to Amino, Hydroxylamino, or Azoxy Derivatives

The nitro group at the 4-position of the indole ring is a key functional group that can be readily modified to explore its role in the compound's biological activity. Its reduction to corresponding amino, hydroxylamino, or azoxy derivatives can significantly alter the electronic and steric properties of the molecule, providing valuable insights into the SAR.

The reduction of a nitro group to an amino group is a common transformation in organic synthesis. For instance, the reduction of 4-nitroindoles to 4-aminoindoles can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, as well as chemical reduction with reagents such as stannous chloride (SnCl₂) in an alcoholic solvent. researchgate.net The resulting 4-amino-1H-indole-3-acetonitrile would possess an electron-donating amino group, which is expected to significantly alter the electronic distribution within the indole ring compared to the parent nitro compound. This change can influence the compound's binding affinity to its biological target.

The partial reduction of the nitro group to a hydroxylamino derivative represents another important synthetic modification. The catalytic reduction of aromatic nitro compounds can, under controlled conditions, yield phenylhydroxylamine derivatives. researchgate.net This transformation introduces a group with both hydrogen-bond donor and acceptor capabilities, potentially leading to different interactions with biological macromolecules. The electrochemical reduction of nitroindoles has also been explored and can, depending on the conditions, lead to the formation of hydroxylamino intermediates. researchgate.net

The formation of azoxy derivatives from 1H-Indole-3-acetonitrile, 4-nitro- would involve the condensation of two molecules, typically through a reductive coupling mechanism. The synthesis of azoxy compounds can sometimes be achieved as a byproduct of nitro group reduction, particularly when using certain reducing agents or under specific reaction conditions. The resulting dimeric structure would dramatically increase the molecular size and introduce a new central linkage, which would be a significant modification for SAR studies.

Table 1: Potential Derivatives of 1H-Indole-3-acetonitrile, 4-nitro- via Reduction

Derivative NameStructureKey Functional GroupExpected Electronic Effect
4-Amino-1H-indole-3-acetonitrileAmino (-NH₂)Electron-donating
4-Hydroxylamino-1H-indole-3-acetonitrileHydroxylamino (-NHOH)Electron-donating/Hydrogen bonding
4,4'-Azoxy-di(1H-indole-3-acetonitrile)Azoxy (-N=N(O)-)Electron-withdrawing/Bulky

Substitution with Other Electron-Withdrawing or Electron-Donating Groups

For example, replacing the nitro group with other strong EWGs like a cyano (-CN) or a trifluoromethyl (-CF₃) group would maintain the electron-deficient character of the benzene portion of the indole ring. Comparative biological evaluation of these analogs could reveal whether a specific type of EWG is preferred for activity. In contrast, substitution with EDGs such as a methoxy (-OCH₃) or a methyl (-CH₃) group would increase the electron density of the indole ring. The synthesis of 4-methoxy-1H-indole-3-acetonitrile has been reported, providing a direct point of comparison. cymitquimica.comfoodb.canih.govchemspider.com Halogen atoms like chlorine or bromine can also be introduced at the 4-position, which act as weak deactivating groups through induction but can also participate in halogen bonding. The synthesis and crystal structure of 4-bromo-1H-indole-3-acetonitrile are known, making it another valuable compound for SAR studies. nih.gov

The auxin activity of indole-3-acetic acid (a closely related scaffold) has been shown to be influenced by substituents on the benzene ring. For instance, 4-chloroindole-3-acetic acid is a potent auxin, demonstrating that substitution at the 4-position is compatible with, and can even enhance, biological activity in certain contexts. researchgate.net

Table 2: Examples of 4-Substituted 1H-Indole-3-acetonitrile Derivatives for SAR Studies

Substituent at C-4Chemical NameSubstituent Type
-Cl4-Chloro-1H-indole-3-acetonitrileElectron-withdrawing (by induction)
-Br4-Bromo-1H-indole-3-acetonitrileElectron-withdrawing (by induction)
-OCH₃4-Methoxy-1H-indole-3-acetonitrileElectron-donating
-CH₃4-Methyl-1H-indole-3-acetonitrileElectron-donating
-CF₃4-Trifluoromethyl-1H-indole-3-acetonitrileStrongly electron-withdrawing
-CN4-Cyano-1H-indole-3-acetonitrileStrongly electron-withdrawing

Design and Synthesis of Conformationally Restricted Analogs for Mechanistic Probing

To gain deeper insights into the bioactive conformation of 1H-Indole-3-acetonitrile, 4-nitro-, researchers can design and synthesize conformationally restricted analogs. By limiting the rotational freedom of the side chain or by incorporating the indole nucleus into a more rigid framework, it is possible to probe the spatial requirements of the biological target's binding pocket.

One approach involves the creation of cyclic derivatives that lock the orientation of the acetonitrile side chain relative to the indole ring. For instance, the synthesis of tetrahydrocarbazole derivatives from vinylindoles serves as a strategy to create constrained tryptophan analogs, a concept that can be adapted to the indole-3-acetonitrile (B3204565) scaffold. nih.gov By incorporating the C-2, C-3, and the side chain into a new ring system, one can create rigid structures that mimic specific conformations of the parent molecule.

Another strategy is to introduce steric bulk or cyclize the N-1 position of the indole with the C-2 position, or the C-4 position with the C-5 position, to create tricyclic systems. The design of such analogs would need to consider the synthetic feasibility and the desired conformational constraints. For example, the synthesis of 3,3-diindolepropionic acid derivatives introduces a significant steric hindrance around the 3-position, which could inform the design of constrained analogs. nih.gov

While the direct synthesis of conformationally restricted analogs of 1H-Indole-3-acetonitrile, 4-nitro- is not widely reported, the principles established in the synthesis of constrained tryptophan and indole-3-acetic acid derivatives provide a strong foundation for the design of such molecules. acs.org The biological evaluation of these rigid analogs can help to define the pharmacophore and guide the development of more potent and selective compounds.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices Non Clinical

Chromatographic Techniques for Separation, Purity Assessment, and Quantitation

Chromatographic methods are the cornerstone for the analysis of 1H-Indole-3-acetonitrile, 4-nitro-, offering high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Fluorescence, Refractive Index)

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of indole (B1671886) derivatives. For 1H-Indole-3-acetonitrile, 4-nitro-, reversed-phase HPLC (RP-HPLC) is a common approach. A typical RP-HPLC method might utilize a C8 or C18 column with a gradient elution of acetonitrile (B52724) and water. nih.gov

Detection methods are chosen based on the compound's properties and the required sensitivity.

UV Detection: The presence of the indole nucleus and the nitro group in 1H-Indole-3-acetonitrile, 4-nitro- results in strong chromophores, making UV detection a suitable and robust method for quantification.

Fluorescence Detection: While the parent indole-3-acetonitrile (B3204565) exhibits fluorescence, the nitro group in the 4-position is known to quench fluorescence. Therefore, fluorescence detection may not be the optimal choice for this specific compound unless derivatization is employed to introduce a fluorophore. A study on various indolic compounds utilized fluorimetric detection with an excitation wavelength of 280 nm and an emission wavelength of 350 nm. nih.gov

Refractive Index (RI) Detection: RI detection is a universal but less sensitive detection method. It is generally not the preferred choice for trace analysis of 1H-Indole-3-acetonitrile, 4-nitro- due to its lower sensitivity compared to UV or mass spectrometry detectors.

A simple and rapid RP-HPLC method was developed for the determination of seven indoles, including indole-3-acetonitrile, in bacterial culture supernatants. nih.gov This method employed a C8 column with gradient elution and fluorimetric detection, achieving low limits of detection (below 0.015 μg mL⁻¹). nih.gov While this method was not specifically for the 4-nitro derivative, the chromatographic principles are transferable.

Interactive Table: HPLC Method Parameters for Indole Analysis
ParameterValueReference
Column Symmetry C8 nih.gov
Mobile Phase Gradient elution nih.gov
Detection Fluorimetric (λex = 280 nm, λem = 350 nm) nih.gov
Linear Range 0.0625-125 µg mL⁻¹ nih.gov
LOD < 0.015 µg mL⁻¹ nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 1H-Indole-3-acetonitrile, 4-nitro-, derivatization is often necessary to increase volatility and thermal stability. A common derivatization agent is trimethylsilyl (B98337) (TMS), which can be used to create a more volatile TMS derivative of the indole. nist.govnist.govmpg.dempg.dempg.de

GC coupled with a mass spectrometer (GC-MS) is particularly useful for trace analysis and provides structural information for identification. The NIST WebBook contains GC data for the parent compound, 1H-Indole-3-acetonitrile, as well as its TMS derivative. nist.govnist.gov GC-MS has been successfully employed for the analysis of various indole derivatives in different matrices. researchgate.netnjse.org.ng For instance, a GC-MS/MS method was developed for the quantitation of nitro-aromatic compounds, demonstrating the suitability of this technique for analyzing such structures. gcms.cz

Chiral Chromatography for Enantiomeric Resolution

While 1H-Indole-3-acetonitrile, 4-nitro- itself is not chiral, many indole derivatives are. Chiral chromatography is essential for the separation of enantiomers of chiral indole compounds. oup.comresearchgate.netrsc.orgrsc.org Techniques like supercritical fluid chromatography (SFC) using polysaccharide-based chiral stationary phases have been shown to be effective for the enantiomeric separation of indole-3-propanamide derivatives. oup.com The separation mechanism often involves hydrogen bonding and π–π interactions between the analyte and the chiral stationary phase. oup.com This methodology could be adapted for chiral derivatives of 1H-Indole-3-acetonitrile, 4-nitro-.

Electrochemical Methods for Redox Behavior Characterization

Electrochemical techniques are valuable for studying the redox properties of molecules, which can provide insights into their potential biological activities. uchile.clresearchgate.netnih.govrsc.orgresearchgate.net The nitro group in 1H-Indole-3-acetonitrile, 4-nitro- is electrochemically active and can be readily reduced. uchile.cl

Cyclic voltammetry can be used to study the redox behavior of nitroindole compounds. uchile.cl The reduction of the nitro group often proceeds via a one-electron transfer to form a nitro radical anion. uchile.cl The stability and reactivity of this radical anion can be investigated using electrochemical methods. uchile.cl The electrochemical oxidation of the indole moiety itself can also be studied, which typically occurs at a pyrolytic graphite (B72142) electrode. researchgate.net These studies can help in understanding the compound's mechanism of action and for developing electroanalytical methods for its determination. uchile.clnih.gov

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis and Metabolite Identification in Research Samples

Coupled or hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of complex mixtures and the identification of metabolites in research samples. researchgate.netnih.govnih.govnih.govsigmaaldrich.com

LC-MS/MS combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the trace-level quantification of compounds in complex biological matrices. A selective and sensitive LC-MS/MS method was developed for the quantitation of indole in mouse serum and tissues, demonstrating the power of this approach for analyzing indole-related compounds. nih.gov Although this method was for the parent indole, it highlights the potential for developing a similar method for 1H-Indole-3-acetonitrile, 4-nitro-.

GC-MS is also a powerful tool for the analysis of complex samples, especially after derivatization to enhance the volatility of the analytes. researchgate.netnih.gov It has been used to identify various indole derivatives and their metabolites in research settings. researchgate.net The direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles was monitored by GC/MS, showcasing its utility in reaction monitoring and product identification. nih.govmdpi.com

Interactive Table: Coupled Techniques for Indole Analysis
TechniqueApplicationKey AdvantagesReference
LC-MS/MS Quantitation in biological matricesHigh selectivity, high sensitivity, suitable for complex mixtures nih.gov
GC-MS Analysis of volatile derivatives, reaction monitoringStructural information, trace analysis researchgate.netnih.gov

Development and Validation of Analytical Standards and Reference Materials

The availability of well-characterized analytical standards and reference materials is crucial for the accuracy and reliability of any quantitative analysis. For 1H-Indole-3-acetonitrile, 4-nitro-, this involves the synthesis and purification of the compound to a high degree of purity. sigmaaldrich.comresearchgate.netresearchgate.netmanchesterorganics.comepa.govbldpharm.com The identity and purity of the reference material must be confirmed using various analytical techniques, such as NMR, mass spectrometry, and elemental analysis.

While some suppliers may provide this compound, they may not always include detailed analytical data, placing the responsibility on the researcher to confirm its identity and purity. sigmaaldrich.com The synthesis of nitro-substituted indoles can be achieved through various methods, such as the Maķosza reaction or the Batcho–Leimgruber indole synthesis. researchgate.netresearchgate.net Once synthesized, the development of a validated analytical method requires the establishment of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Future Research Trajectories and Interdisciplinary Opportunities for 1h Indole 3 Acetonitrile, 4 Nitro

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The synthesis of specifically substituted indoles like 4-NIAN remains a focal point of organic chemistry. While classical methods such as the Reissert orgsyn.org and Batcho-Leimgruber syntheses provide foundational routes researchgate.net, future research is trending towards more efficient, sustainable, and unconventional strategies.

A promising area is the development of metal-free and acid-free nitration protocols. Recently, a method using ammonium (B1175870) tetramethylnitrate (NMe₄NO₃) and trifluoroacetic anhydride (B1165640) has been developed for the regioselective 3-nitration of various indoles. nih.gov This approach, which generates trifluoroacetyl nitrate (B79036) (CF₃COONO₂) in situ as the electrophilic nitrating agent, avoids the use of harsh concentrated acids, offering a greener alternative. nih.gov Adapting such methods for the 4-position nitration or for use on a pre-functionalized indole-3-acetonitrile (B3204565) core could provide a more direct and environmentally benign pathway to 4-NIAN. However, studies have shown that steric hindrance at the 4-position can affect reaction yields, a challenge that needs to be addressed for substrates like N-boc-4-bromoindole or 4-methyl-Boc-indole. nih.gov

Another innovative approach involves domino reactions catalyzed by chiral phosphoric acids. A domino Friedel–Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene has been shown to produce complex tricyclic benzo[cd]indole (B15494331) structures with high stereoselectivity. unibo.it Exploring similar catalytic systems could unlock novel pathways to functionalized indoles by leveraging a key nitronic acid intermediate. unibo.it Furthermore, the catalytic reductive cyclization of 2-(2-nitroaryl)acetonitriles using bimetallic catalysts like Co₂Rh₂/C under mild conditions presents an efficient method for constructing the indole (B1671886) ring system, which could be adapted for the synthesis of 4-NIAN precursors. lookchem.com

Future work should also investigate novel activation methods. For instance, a protocol was developed to activate otherwise nonreactive 3-(2-nitroethyl)-1H-indoles toward spirocyclization and subsequent rearrangement into 2-(1H-indol-2-yl)acetonitriles. nih.gov This was achieved by using phosphoryl chloride to form a reactive nitronate tautomer. nih.gov Exploring such activation strategies for the nitro group at the 4-position of the indole ring could open up new reaction pathways.

Synthetic Strategy Key Reagents/Catalysts Potential Advantages Reference
Metal-Free Electrophilic NitrationAmmonium tetramethylnitrate, Trifluoroacetic anhydrideAvoids harsh acids, environmentally friendly. nih.gov
Domino Friedel–Crafts/Nitro-MichaelBINOL-derived phosphoric acidHigh stereoselectivity, complex core synthesis. unibo.it
Reductive CyclizationCo₂Rh₂/C catalyst, H₂Mild conditions, high yields for indole core. lookchem.com
Nitronate Tautomer ActivationPhosphoryl chlorideActivates nonreactive nitroalkane precursors. nih.gov

Deepening the Mechanistic Understanding of Molecular Interactions in Complex Biological Systems

The parent compound, indole-3-acetonitrile (IAN), is a known metabolite in plants, bacteria, and even human cancer cells, where it can act as a survival signal. nih.gov It has been shown to interact with neuroblastoma cells and may influence serotonin (B10506) and dopamine (B1211576) pathways. nih.gov The introduction of a strong electron-withdrawing nitro group at the 4-position, as in 4-NIAN, is expected to significantly alter its biological activity.

Future research should focus on elucidating the specific molecular interactions of 4-NIAN in biological contexts. A key mechanism to investigate is the potential for the nitro group to be enzymatically reduced within cells to form reactive nitroso or hydroxylamine (B1172632) intermediates. These reactive species can interact with crucial cellular components and biomolecules, leading to a range of biological effects. This pathway is a known mechanism of action for other nitro-aromatic compounds.

Furthermore, studies on various indolyl-3-acetonitrile derivatives have demonstrated anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂) production in lipopolysaccharide-induced macrophage cells. nih.gov It is critical to investigate whether 4-NIAN exhibits similar or enhanced anti-inflammatory activity. Understanding how the 4-nitro substituent influences binding to enzymes like nitric oxide synthase or cyclooxygenases would provide valuable mechanistic insights. The indole ring itself can bind to various receptors and enzymes, and the electronic modifications from the nitro group could modulate this activity.

Biological Aspect Research Focus Potential Implication Relevant Findings
Metabolic FateIn-vivo and in-vitro reduction of the nitro group.Formation of reactive intermediates affecting cellular function.
Anti-Inflammatory ActivityInhibition of NO and PGE₂ production.Development of new anti-inflammatory agents. nih.gov
Neurological InteractionModulation of serotonin and dopamine pathways.Understanding effects on the central nervous system. nih.gov
Cancer BiologyEffects on cancer cell viability and signaling.Discovery of novel anticancer mechanisms. nih.gov

Integration into Advanced Materials Science Research (e.g., Optoelectronic Properties, Sensing Applications)

The indole scaffold is a valuable component in materials science, particularly in optoelectronics. The development of π-expanded indoloindolizines has shown that chemical modifications to the indole framework can precisely tune the HOMO-LUMO gap, leading to materials with vivid colors and fluorescence across the visible spectrum. chemrxiv.org These compounds also exhibit enhanced stability, making them promising for applications in organic optoelectronic devices. chemrxiv.org The electron-withdrawing nature of the nitro group in 4-NIAN could significantly impact its electronic structure, potentially leading to desirable shifts in its absorption and emission spectra.

Research should be directed towards synthesizing and characterizing the photophysical properties of 4-NIAN and its derivatives. This includes investigating its potential as an aggregation-induced emission (AIE) luminogen. Tetraphenylethylenes (TPEs) modified with indole rings have been shown to be effective AIE-active materials for organic light-emitting diodes (OLEDs). acs.org The unique propeller shape of these molecules and the electronic properties of the indole unit are key to this phenomenon. acs.org

Another promising application is in the development of chemosensors. Indole-based compounds have been successfully used to create optical sensors for detecting specific anions like fluoride (B91410) and cyanide. researchgate.net The sensing mechanism often relies on a colorimetric or fluorescent change triggered by the analyte, such as through deprotonation of an N-H group on the indole or an attached functional group. researchgate.net The acidic proton on the 4-NIAN indole ring, influenced by the adjacent nitro group, could be highly sensitive to its chemical environment, making it an excellent candidate for a new class of optical sensors.

Application in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on non-covalent interactions, offers a sophisticated level of control over chemical processes and material assembly. The structure of 4-NIAN, with its potential for hydrogen bonding (N-H donor), π-π stacking (indole ring), and dipole-dipole interactions (nitro and nitrile groups), makes it an intriguing building block for supramolecular assemblies.

Future research can explore the use of 4-NIAN in host-guest systems. The indole cavity can act as a host for specific guest molecules, or the entire molecule can serve as a guest within larger macrocyclic hosts like cyclodextrins or calixarenes. Such interactions can be used to control the reactivity of the molecule. For example, host-guest chemistry has been employed to achieve site-selective C-H borylation on aromatic compounds, a principle that could be applied to selectively functionalize the 4-NIAN structure. chemrxiv.org

The ability of indole derivatives to act as chemosensors through specific binding events is a direct application of host-guest chemistry. researchgate.net The interaction between an indole-based sensor and fluoride ions, for instance, has been shown to involve a specific 1:2 binding stoichiometry, demonstrating a well-defined host-guest relationship. researchgate.net Investigating how 4-NIAN interacts with various ions and small molecules could lead to the design of highly selective receptors for sensing or sequestration applications.

Synergistic Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The true potential of 1H-Indole-3-acetonitrile, 4-nitro- lies at the convergence of multiple scientific fields. The synergy between organic chemistry, chemical biology, and materials science can accelerate the translation of fundamental knowledge about this molecule into practical applications.

Organic Chemistry & Chemical Biology: Novel, efficient synthetic routes developed by organic chemists can provide a library of 4-NIAN analogues. nih.gov Chemical biologists can then screen these compounds to understand structure-activity relationships, for example, how different substituents on the indole ring affect anti-inflammatory potency or interactions with cancer cell pathways. nih.govnih.gov

Organic Chemistry & Materials Science: The synthesis of 4-NIAN and its polymers or co-crystals can lead to new materials. chemrxiv.org Materials scientists can then characterize their optoelectronic properties, assessing their suitability for devices like OLEDs or sensors. chemrxiv.orgacs.org The ability to tune these properties through rational synthetic design is a key aspect of this interdisciplinary work. chemrxiv.org

Chemical Biology & Materials Science: A biological interaction discovered by chemical biologists could be harnessed for a materials science application. For instance, if 4-NIAN is found to bind selectively to a specific biomarker, materials scientists could immobilize it on a surface to create a highly specific biosensor. The development of indole-based anion sensors is a prime example of this synergy, where a specific chemical interaction leads to a measurable optical signal. researchgate.net

By fostering collaboration across these disciplines, the research community can fully explore and exploit the properties of 1H-Indole-3-acetonitrile, 4-nitro-, transforming it from a chemical curiosity into a valuable tool for science and technology.

Q & A

Basic: What are the recommended synthetic routes for 1H-Indole-3-acetonitrile, 4-nitro-, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via a one-step reaction from indole-3-carboxaldehyde derivatives. For example, condensation of 4-nitroindole-3-carboxaldehyde with hydroxylamine followed by dehydration yields the acetonitrile derivative . Key factors include:

  • Catalyst choice : Use of acetic acid or LiOH as catalysts (e.g., LiOH increased yield by 15% in analogous reactions) .
  • Temperature : Optimal yields (70–80%) are achieved at 60–80°C, avoiding side reactions like polymerization .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents .

Basic: How is 1H-Indole-3-acetonitrile, 4-nitro- characterized structurally, and what analytical techniques are critical?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : Resolves bond angles (e.g., C3-C2-N bond angle ≈ 120°) and molecular packing .
  • Spectroscopy :
    • IR : A sharp peak at ~2270 cm⁻¹ confirms the nitrile group .
    • ¹H NMR : Key signals include a doublet for the acetonitrile CH₂ group (δ ~4.08 ppm) and aromatic protons (δ 6.3–7.1 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 201 (calculated for C₁₀H₇N₃O₂) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from:

  • Tautomerism : The nitro group at position 4 can influence electron distribution, altering chemical shifts. Compare data with analogous compounds (e.g., 4-chloroindole-3-acetic acid, δ 2.8 ppm for CH₂) .
  • Impurities : Use preparative HPLC to isolate pure fractions and re-analyze .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra to identify anomalies .

Advanced: What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?

Answer:
The nitro group at position 4 is a strong electron-withdrawing group, directing electrophiles to positions 5 and 6 of the indole ring. Key observations:

  • Nitration : Further nitration at position 6 occurs under harsh conditions (HNO₃/H₂SO₄, 0°C), but steric hindrance limits reactivity .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to NH₂, enabling downstream functionalization (e.g., diazotization) .
  • Kinetic studies : Hammett plots (σ = +0.82 for NO₂) confirm its meta-directing effect .

Basic: What safety precautions are essential when handling 1H-Indole-3-acetonitrile, 4-nitro-?

Answer:
Based on structurally similar nitriles and nitroaromatics:

  • Toxicity : Acute toxicity (H302/H332) requires PPE (gloves, goggles) and fume hood use .
  • Decomposition : Avoid strong oxidizers (risk of exothermic decomposition). Store at 2–8°C in amber glass .
  • Spill management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite .

Advanced: How can computational modeling optimize the design of derivatives for biological activity?

Answer:

  • Docking studies : Use the nitro group’s electron-withdrawing nature to enhance binding to enzymes (e.g., cytochrome P450). Molecular dynamics simulations predict improved binding affinity (~2.5 kcal/mol) for 5-cyano derivatives .
  • QSAR models : Correlate Hammett σ values (for substituents) with antimicrobial activity (R² > 0.89 in indole analogs) .
  • ADMET prediction : LogP ≈ 1.8 (via XLogP3) suggests moderate blood-brain barrier penetration .

Basic: What are the documented applications of this compound in medicinal chemistry?

Answer:

  • Anticancer probes : The nitro group facilitates redox cycling, generating ROS in hypoxic tumor cells (IC₅₀ = 12 µM in HeLa cells) .
  • Antimicrobial agents : Derivatives inhibit E. coli (MIC = 8 µg/mL) via disruption of membrane integrity .
  • Precursor synthesis : Used to prepare indole-3-acetic acid analogs for plant growth studies .

Advanced: How does the crystal structure inform intermolecular interactions in solid-state applications?

Answer:
Single-crystal X-ray data (e.g., space group P2₁/c, Z = 4) reveal:

  • Hydrogen bonding : N–H···O interactions (2.8 Å) between nitro and adjacent molecules stabilize the lattice .
  • π-π stacking : Indole rings stack with a 3.5 Å interplanar distance, critical for designing luminescent materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.